molecular formula C18H17NO6 B4008758 5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid

5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid

Cat. No.: B4008758
M. Wt: 343.3 g/mol
InChI Key: FHPKEQPEPKCKTA-UHFFFAOYSA-N
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Description

5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an acetyloxy group, a phenoxypropanoyl group, and an amino group attached to a benzoic acid core

Properties

IUPAC Name

5-acetyloxy-2-(2-phenoxypropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-11(24-13-6-4-3-5-7-13)17(21)19-16-9-8-14(25-12(2)20)10-15(16)18(22)23/h3-11H,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPKEQPEPKCKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)OC(=O)C)C(=O)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid typically involves multi-step organic reactions. One possible synthetic route could be:

    Amidation: The phenoxypropanoyl group can be introduced through an amidation reaction, where the benzoic acid derivative is reacted with 2-phenoxypropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

    Final Assembly: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as alkyl halides, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield a hydroxyl derivative, while oxidation could introduce carboxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    5-(acetyloxy)-2-aminobenzoic acid: Lacks the phenoxypropanoyl group.

    2-[(2-phenoxypropanoyl)amino]benzoic acid: Lacks the acetyloxy group.

    5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid derivatives: Variations in the substituents on the benzoic acid core.

Uniqueness

This compound is unique due to the combination of functional groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid
Reactant of Route 2
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5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid

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